L-Tyrosine, N-(1-oxoundecyl)-
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Overview
Description
L-Tyrosine, N-(1-oxoundecyl)- is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the tyrosine molecule. L-Tyrosine itself is an aromatic, polar, non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters and hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoundecyl)- typically involves the acylation of L-tyrosine with an oxoundecyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is achieved through crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(1-oxoundecyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The oxoundecyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated tyrosine derivatives.
Scientific Research Applications
L-Tyrosine, N-(1-oxoundecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(1-oxoundecyl)- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. It can also interact with receptors and transporters, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine, N-(1-oxododecyl)-: Similar structure but with a different alkyl chain length.
L-Tyrosine, N-(1-oxooctyl)-: Another derivative with a shorter alkyl chain.
L-Tyrosine, N-(1-oxodecyl)-: Similar compound with a different alkyl chain length.
Uniqueness
L-Tyrosine, N-(1-oxoundecyl)- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
823817-11-4 |
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Molecular Formula |
C20H31NO4 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
DWFOFHMNLLAHJK-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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